molecular formula C8H6ClNS2 B11769775 4-Chloro-2-(methylthio)benzo[d]thiazole CAS No. 3507-40-2

4-Chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B11769775
CAS No.: 3507-40-2
M. Wt: 215.7 g/mol
InChI Key: IRHWNQCWGHIQEE-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound has a molecular formula of C8H6ClNS2 and a molecular weight of 215.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 50°C .

Industrial Production Methods

the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(methylthio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways are still under investigation, but it is known to disrupt cell membrane integrity and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylthio)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylthio groups enhances its reactivity and biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

3507-40-2

Molecular Formula

C8H6ClNS2

Molecular Weight

215.7 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

IRHWNQCWGHIQEE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

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